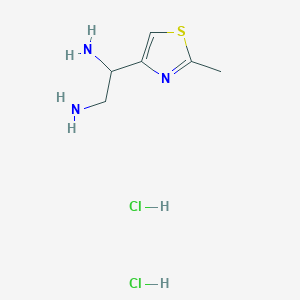

1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine dihydrochloride” is a chemical compound with the empirical formula C6H12Cl2N2S . It has a molecular weight of 215.14 .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H11N3S.2ClH/c1-4-9-6 (3-10-4)5 (8)2-7;;/h3,5H,2,7-8H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Spectral Characterization of 1,2-Bis-(1H-benzimidazol-2-yl)-ethane Dihydrochloride : This research provided an in-depth spectral characterization of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride using various spectroscopic techniques. The findings offered valuable insights into the molecular structure and properties of this compound, contributing to the broader understanding of similar chemical entities (Tavman & Sayil, 2013).

Chemical Reactions and Mechanisms

Domino Reaction of Acyclic α,α‐Dialkenoylketene S,S‐Acetals and Diamines : This study explored the synthesis of unusual fused tetraheterocyclic compounds through a catalyst-free, one-pot domino reaction. The process led to the formation of compounds with complex structures including thiopyran, thiophene, pyridine, and imidazole or pyrimidine cores, showcasing the versatility of chemical reactions involving 1,3-thiazol derivatives (Liang et al., 2006).

Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole Derivatives : This research focused on synthesizing novel thiazolo[3,2-a]benzimidazole derivatives, demonstrating the potential of 1,3-thiazol derivatives in generating new compounds with significant biological activities. The study highlighted the methodological advancements in the synthesis of complex molecular structures and their potential applications in medicinal chemistry (Abdel‐Aziz et al., 2011).

Biological Applications and Studies

Synthesis and Antimicrobial Activity of Some New 5-Arylazothiazole Derivatives : This research synthesized and tested the antimicrobial activity of new 5-arylazothiazole derivatives, showcasing the potential of 1,3-thiazol derivatives in developing new antimicrobial agents. The compounds were evaluated against various microorganisms, highlighting their broad-spectrum activity and potential in antimicrobial therapy (Abdelhamid et al., 2010).

Synthesis and Investigation of Antimicrobial Activity of Bisbenzimidazole-derived Chelating Agents : This study synthesized and evaluated the antimicrobial activity of bisbenzimidazole-derived chelating agents. The compounds demonstrated broad-spectrum activity against various bacterial and fungal species, further underscoring the utility of 1,3-thiazol derivatives in the development of new antimicrobial compounds (Agh-Atabay et al., 2003).

Safety and Hazards

This compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statement includes P301 + P310, which means if swallowed, immediately call a poison center or doctor .

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . The exact interaction would depend on the specific target and the biochemical context.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Thiazole derivatives have been associated with a range of effects, including analgesic and anti-inflammatory activities .

Propriétés

IUPAC Name |

1-(2-methyl-1,3-thiazol-4-yl)ethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S.2ClH/c1-4-9-6(3-10-4)5(8)2-7;;/h3,5H,2,7-8H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUDLEUZCFRTBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(CN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1377447.png)

![1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1377450.png)

![2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1377459.png)